

developing assays with N-(4-aminophenyl)-2-methoxyacetamide

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Compound of Interest

Compound Name: *N*-(4-aminophenyl)-2-methoxyacetamide

CAS No.: 203739-06-4

Cat. No.: B3021585

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Application Note: Development of Analytical and Functional Assays for **N-(4-aminophenyl)-2-methoxyacetamide**

Part 1: Executive Summary & Scientific Rationale

N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) is a specialized small-molecule scaffold featuring a primary aromatic amine and a methoxy-substituted acetamide linker. Its structural duality—combining a reactive nucleophile (aniline amine) with a metabolically susceptible amide bond—makes it a critical building block in the synthesis of next-generation analgesics and antimicrobial agents.

Developing robust assays for this compound requires addressing two distinct challenges:

- **Chemical Reactivity:** The primary amine is prone to oxidation (browning) and condensation, necessitating specific handling protocols.
- **Metabolic Lability:** The methoxyacetamide linkage mimics drug pharmacophores, making the molecule a candidate for plasma stability testing (amidase susceptibility).

This guide details three validated protocols for the quantification, purity analysis, and functional characterization of **N-(4-aminophenyl)-2-methoxyacetamide**.

Part 2: Physicochemical Profile & Handling[1]

Property	Specification	Experimental Implication
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	MW = 180.20 g/mol
Solubility	DMSO, Methanol, Ethanol	Poor water solubility; requires organic co-solvent (5% DMSO) for aqueous assays.
pKa (Calculated)	~4.5 (Aniline NH ₂)	Ionized (protonated) at pH < 4.0. Neutral at physiological pH (7.4).
Reactivity	Primary Aromatic Amine	Susceptible to diazo coupling (Bratton-Marshall) and Schiff base formation.
Stability	Light/Air Sensitive	Store under inert gas (N ₂ /Ar) at -20°C. Solutions must be fresh.

Part 3: Validated Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (RP-HPLC)

The Gold Standard for Purity and Stability Analysis.

Rationale: Reverse-phase chromatography separates the parent compound from potential hydrolysis products (p-phenylenediamine) and oxidative degradants.

Materials:

- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).
- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

- Mobile Phase B: Acetonitrile (ACN).
- Detection: UV-Vis Diode Array (DAD) at 254 nm (aromatic ring) and 290 nm (aniline absorption).

Methodology:

- Sample Preparation: Dissolve 1 mg of analyte in 1 mL DMSO. Dilute to 50 µg/mL with Mobile Phase A. Filter through 0.22 µm PTFE filter.
- Gradient Elution:
 - 0–2 min: 5% B (Isocratic hold for polar impurities)
 - 2–10 min: 5% → 60% B (Linear gradient)
 - 10–12 min: 60% → 95% B (Wash)
 - 12–15 min: 5% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.

Data Interpretation:

- Retention Time (RT): ~6.5 min (varies by column).
- Impurity Flag: Peaks at RT < 3 min suggest hydrolysis (release of polar p-phenylenediamine). Peaks at RT > 8 min suggest oxidative dimers (azo compounds).

Protocol B: Colorimetric Quantification (Bratton-Marshall Assay)

High-Throughput Screening for Free Primary Amines.

Rationale: The Bratton-Marshall reaction specifically targets primary aromatic amines. The N-(4-aminophenyl) moiety undergoes diazotization followed by coupling to generate a vibrant azo

dye, allowing sensitive quantification without interference from non-amine impurities.

Reagents:

- Acid Solution: 15% Trichloroacetic acid (TCA) in water.
- Nitrite Solution: 0.1% Sodium Nitrite (NaNO_2) (Freshly prepared).
- Sulfamate Solution: 0.5% Ammonium Sulfamate.
- Coupling Agent: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

Step-by-Step Procedure:

- Reaction: In a 96-well plate or microcentrifuge tube, mix 100 μL of sample (10–100 μM range) with 50 μL Acid Solution.
- Diazotization: Add 50 μL Nitrite Solution. Incubate on ice for 3 minutes.
 - Mechanism: Converts the aniline $-\text{NH}_2$ to a diazonium salt ($-\text{N}\equiv\text{N}^+$).
- Removal of Excess Nitrite: Add 50 μL Sulfamate Solution. Incubate for 2 minutes.
 - Critical Step: Excess nitrite interferes with the coupling agent; sulfamate neutralizes it.
- Coupling: Add 50 μL Coupling Agent (NED). Incubate at Room Temp for 10 minutes.
- Readout: Measure Absorbance at 540 nm.

Validation Criteria:

- Linearity: $R^2 > 0.99$ in the 5–100 μM range.
- Specificity: The acetamide nitrogen is not reactive. Only the free aniline reacts.

Protocol C: Metabolic Stability (Plasma Hydrolysis)

Assessing the "Drug-Like" Stability of the Methoxyacetamide Linker.

Rationale: Amidase enzymes in plasma may cleave the methoxyacetamide group. This assay tracks the disappearance of the parent compound over time.

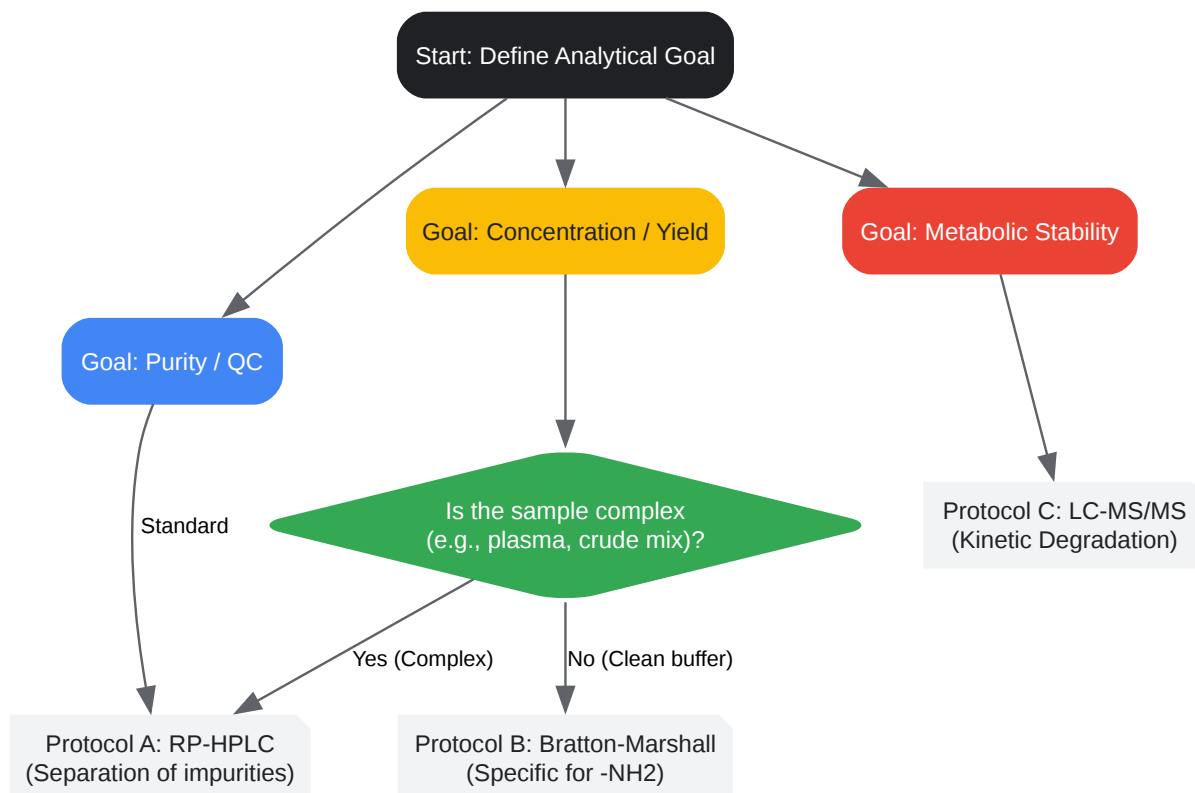
Workflow:

- Incubation: Spike pooled human/rat plasma with the analyte (final conc. 10 μ M). Incubate at 37°C.
- Sampling: At T=0, 15, 30, 60, and 120 min, remove 50 μ L aliquots.
- Quenching: Immediately add 200 μ L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins.
- Centrifugation: 4,000 x g for 10 min.
- Analysis: Inject supernatant into LC-MS/MS (using Protocol A conditions).
- Calculation: Plot % Remaining vs. Time. Calculate intrinsic clearance ().

Part 4: Visualization & Logic Mapping

Figure 1: Analytical Decision Matrix

A logic flow for selecting the correct assay based on research needs.

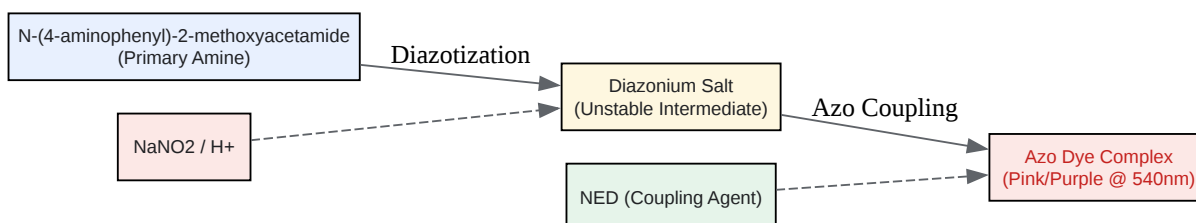


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Caption: Decision tree for selecting between HPLC, Colorimetric, and MS-based workflows based on sample complexity.

Figure 2: Bratton-Marshall Reaction Mechanism

Visualizing the chemistry behind Protocol B.



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Caption: Chemical pathway for the colorimetric detection of the 4-aminophenyl moiety.

Part 5: Troubleshooting & Optimization

Issue: Low Sensitivity in HPLC

- Cause: The aniline group can peak-tail on silanol-rich columns.
- Solution: Ensure the column is "End-capped." Add 10 mM Ammonium Acetate to the aqueous mobile phase to buffer the pH and sharpen amine peaks.

Issue: Variable Color in Bratton-Marshall

- Cause: Incomplete diazotization or excess nitrite bleaching the dye.
- Solution: Strictly adhere to the incubation times. Ensure the Ammonium Sulfamate step (Step 3) is never skipped; bubbling indicates successful removal of nitrite.

Issue: Sample Degradation

- Cause: Oxidation of the aniline amine.
- Solution: Prepare stock solutions in DMSO and store at -20°C. For aqueous working solutions, add 0.1% Ascorbic Acid as an antioxidant if the assay tolerates it.

References

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